[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone
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Overview
Description
The compound “[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a piperazine ring, a trifluoromethyl group, and a sulfanyl group .Scientific Research Applications
Inhibitor of Bacterial Phosphopantetheinyl Transferase
This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme is essential for bacterial cell viability and virulence . By inhibiting this enzyme, the compound can attenuate secondary metabolism and thwart bacterial growth .
Antimicrobial Potential
The compound has shown good antimicrobial potential . This means it could be used in the development of new antimicrobial drugs.
Anti-HIV Activity
Although not directly related to the compound , similar compounds with indole derivatives have shown anti-HIV activity . It’s possible that with further research, this compound could also be found to have similar properties.
Chemical Research
This compound can be used in chemical research, particularly in the study of its properties and potential applications . It can also be used as a reference compound in the development of new drugs and chemicals .
Biological Research
In biological research, this compound can be used to study its effects on various biological systems . This can help in understanding how the compound interacts with these systems and can lead to the discovery of new biological pathways or mechanisms .
Pharmaceutical Research
In pharmaceutical research, this compound can be used in the development of new drugs . Its properties can be studied and modified to create drugs that are more effective or have fewer side effects .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Biochemical Pathways
The compound affects the biochemical pathways involving PPTases. These enzymes catalyze a post-translational modification that is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound attenuates secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. It was found to have antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vitro ADME and in vivo pharmacokinetic profiles of the compound demonstrate its potential utility as a small-molecule inhibitor .
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound
properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4OS/c1-15-4-6-17(7-5-15)33-21-18(3-2-8-28-21)22(32)31-11-9-30(10-12-31)20-19(24)13-16(14-29-20)23(25,26)27/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONSHUIVNYHKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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